molecular formula C18H22O3 B5198273 1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene CAS No. 5584-57-6

1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene

Cat. No.: B5198273
CAS No.: 5584-57-6
M. Wt: 286.4 g/mol
InChI Key: LSLDEFFDGFFWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methoxyphenoxy)propoxy]-2,4-dimethylbenzene is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a dimethylbenzene core via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propane. This intermediate is then reacted with 2,4-dimethylphenol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as potassium carbonate or sodium hydroxide are often employed to facilitate the nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methoxyphenoxy)propoxy]-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.

Major Products:

    Oxidation: 3-(3-Hydroxyphenoxy)propoxy-2,4-dimethylbenzene.

    Reduction: 1-[3-(3-Methoxycyclohexoxy)propoxy]-2,4-dimethylcyclohexane.

    Substitution: 1-[3-(3-Methoxyphenoxy)propoxy]-2,4-dimethyl-5-nitrobenzene (nitration product).

Scientific Research Applications

1-[3-(3-Methoxyphenoxy)propoxy]-2,4-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The methoxyphenoxy group can interact with reactive oxygen species, neutralizing them and preventing cellular damage.

Comparison with Similar Compounds

Uniqueness: 1-[3-(3-Methoxyphenoxy)propoxy]-2,4-dimethylbenzene is unique due to its combination of a methoxyphenoxy group and a dimethylbenzene core, which imparts specific chemical reactivity and potential applications not seen in simpler compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14-8-9-18(15(2)12-14)21-11-5-10-20-17-7-4-6-16(13-17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLDEFFDGFFWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367280
Record name 1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-57-6
Record name 1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.